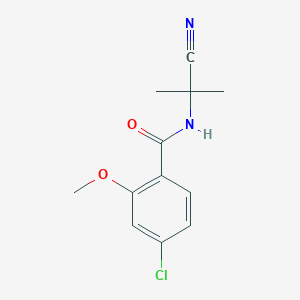

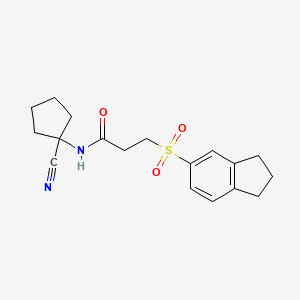

![molecular formula C22H23ClO4 B2962162 Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384353-32-6](/img/structure/B2962162.png)

Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate, also known as EMD 57283, is a synthetic compound that belongs to the benzofuran class of compounds. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Renewable PET Production and Catalysts

Catalysis and Renewable Polymers

Research on the use of molecular sieves and Lewis acid catalysts in the production of biobased terephthalic acid precursors showcases the role of furan derivatives in sustainable polymer synthesis. The study by Pacheco et al. (2015) on the pathways and energetics of reactions between ethylene and biomass-derived furans highlights the potential of these reactions in creating renewable PET (polyethylene terephthalate) alternatives (Pacheco, Labinger, Sessions, & Davis, 2015).

Selective Catalysis for Methyl Propanoate

Another study by Clegg et al. (1999) discusses a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, which could provide insights into the manipulation of similar compounds in organic synthesis (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Polymers and Material Science

Polymer Synthesis

The living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates by Ishizone et al. (2003) demonstrates advanced techniques in polymer science, potentially relevant for modifying or utilizing benzofuran derivatives in polymer materials (Ishizone, Han, Okuyama, & Nakahama, 2003).

Advanced Organic Synthesis

Synthesis of Partially Etherified Derivatives

The selective synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene by Fujita et al. (2004) provides a model for the complex organic synthesis that could involve benzofuran derivatives for ligand development or other applications (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).

Propiedades

IUPAC Name |

ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPRFWWUXZXJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

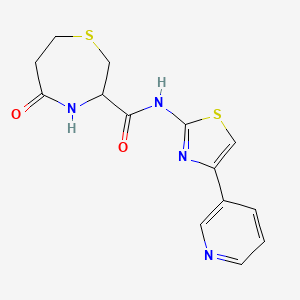

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

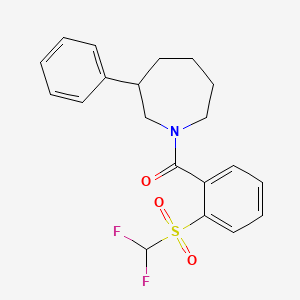

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)

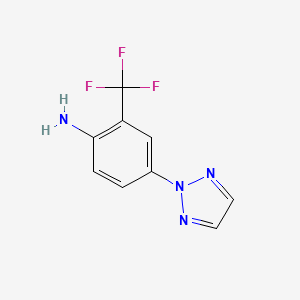

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2962095.png)

![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)

![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)